molecular formula C20H23ClN2OS2 B2495713 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 954043-86-8

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B2495713
CAS No.: 954043-86-8
M. Wt: 406.99
InChI Key: GQFQORPHLWCTQU-UHFFFAOYSA-N
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Description

Research Applications and Value 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (CAS 954043-86-8) is a synthetic organic compound supplied for research purposes. With the molecular formula C 20 H 23 ClN 2 OS 2 and a molecular weight of 407.0 , this compound belongs to a class of molecules featuring a thiazole core, a five-membered heterocycle known for its significant biological and pharmacological properties . The thiazole moiety is a versatile scaffold in medicinal chemistry, frequently investigated for its diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . The specific structural features of this molecule—including the 3-chlorobenzylthio group and the cyclohexenylethyl acetamide chain—make it a valuable intermediate or target molecule for researchers exploring structure-activity relationships in drug discovery and chemical biology. Mechanistic Insights While the specific mechanism of action for this compound is an area of active research, the presence of the thiazole ring is often a key determinant in its biological interactions. Molecules containing the thiazole nucleus have been shown to interact with a variety of physiological targets, potentially inhibiting specific enzymes, blocking receptors, or modulating biochemical pathways within biological systems . The incorporation of sulfur and nitrogen atoms within the thiazole ring contributes to its aromaticity and influences its binding affinity through hydrogen bonding and hydrophobic interactions . Researchers are encouraged to investigate this compound's potential as a kinase inhibitor, given that other aminothiazole-based molecules have demonstrated such activity . Usage Note This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2OS2/c21-17-8-4-7-16(11-17)13-25-20-23-18(14-26-20)12-19(24)22-10-9-15-5-2-1-3-6-15/h4-5,7-8,11,14H,1-3,6,9-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFQORPHLWCTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN2OSC_{17}H_{20}ClN_2OS, and it features a thiazole ring, a chlorobenzyl thio group, and an N-(cyclohex-1-en-1-yl)ethyl acetamide moiety. These components contribute to its biological activity by influencing its interaction with enzymes and cellular pathways.

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. The presence of the chlorobenzyl thio group enhances the compound's ability to inhibit bacterial growth, particularly against gram-positive strains. For instance, studies have shown that similar compounds effectively inhibit bacterial fatty acid biosynthesis, which is crucial for the survival of antibiotic-resistant strains .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer progression. For example, analogs of thiazole derivatives have been demonstrated to target thioredoxin reductase (TrxR), a significant player in cancer cell survival . This suggests that this compound could potentially disrupt cancer cell metabolism and proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The SAR studies indicate that modifications to the thiazole ring or substituents can significantly alter biological activity. For example, compounds with different side chains have shown varying degrees of potency against cancer cell lines .

Compound NameStructureBiological Activity
2-(2-(3-chlorobenzylthio)thiazol-4-yl)-N-isopropylacetamideThiazole derivativeAntimicrobial, anticancer
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideThiazole derivativeAntimicrobial
Benzothiazole derivativesVarious substitutionsAnticancer, antimicrobial

Case Studies

Several studies have explored the biological activity of similar thiazole derivatives:

  • Antimicrobial Study : A study conducted on thiazole derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans, highlighting their potential as new antimicrobial agents .
  • Anticancer Evaluation : In vitro studies demonstrated that certain thiazole-based compounds exhibited selective cytotoxicity against various cancer cell lines, including Mia PaCa-2 and HepG2 cells .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that thiazole derivatives could effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Thiazole 3-Chlorobenzyl (thioether), Cyclohexenyl ethyl Thioether, Acetamide Enhanced lipophilicity, flexible binding
Pyrimidinone Analog () Dihydropyrimidinone 3-Chloro-4-methoxyphenyl (sulfonyl) Sulfonyl, Acetamide Higher polarity, reduced BBB penetration
Quinoline-Indole Analog () Quinoline 3-Chlorobenzyl, Tetrahydrofuran-oxy Cyano, Piperidinylidene Kinase inhibition, metabolic stability
Dichlorophenyl-Thiazole () Thiazole 3,4-Dichlorophenyl Acetamide Crystalline stability, simplified SAR
Thiophene-Methyl Acetamide () Thiazole Phenyl, Thiophen-2-ylmethyl Acetamide π-π stacking, altered electronic profile

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s thioether and acetamide groups are synthetically tractable using carbodiimide-mediated coupling, as seen in .
  • SAR Insights :
    • The 3-chlorobenzyl group may enhance target affinity via hydrophobic interactions.
    • Cyclohexenyl ethyl could reduce metabolic oxidation compared to linear alkyl chains .

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